molecular formula C12H8F2O B3046020 4-(2,5-Difluorophenyl)phenol CAS No. 1181291-45-1

4-(2,5-Difluorophenyl)phenol

Cat. No.: B3046020
CAS No.: 1181291-45-1
M. Wt: 206.19
InChI Key: XUHLQULAIOCLOY-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) Phenol (B47542) Derivatives Research

Biphenyl phenols, characterized by two phenyl rings linked together with a hydroxyl group on one of them, are a widely studied class of compounds. researchgate.net They are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netfrontiersin.org The introduction of substituents on the phenyl rings can dramatically alter these properties, leading to a vast chemical space for exploration. Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their structure-activity relationships. frontiersin.org The selective oxidative coupling of phenols is a key strategy in the synthesis of these and other natural products. researchgate.net

Significance as a Fluorinated Aromatic Scaffold in Synthetic Chemistry

The incorporation of fluorine into aromatic rings significantly influences a molecule's electronic properties, lipophilicity, and metabolic stability. core.ac.ukekb.eg Fluorinated aromatic compounds are therefore highly valued in medicinal chemistry and materials science. core.ac.ukdigitellinc.com Specifically, the presence of fluorine can enhance a drug's binding affinity to its target and improve its pharmacokinetic profile. ekb.eg 4-(2,5-Difluorophenyl)phenol, with its difluorinated phenyl ring, serves as a prime example of a fluorinated aromatic scaffold. scholaris.ca Its structure allows for further chemical modifications, making it a valuable starting material for the synthesis of more complex molecules with tailored properties. smolecule.com The C-F bond's strength and the electron-withdrawing nature of fluorine atoms activate the aromatic ring for certain types of reactions, providing unique synthetic pathways. core.ac.ukvulcanchem.com

Overview of Research Trajectories in Related Difluorophenyl Phenols

Research on difluorophenyl phenols, including isomers of this compound, has explored various applications. For instance, 4-(2,4-difluorophenyl)phenol (B1585448) has been investigated as a synthetic analgesic and anti-inflammatory agent. biosynth.com The synthesis of such compounds often involves multi-step processes, including cross-coupling reactions. vulcanchem.comgoogle.com Studies on related compounds like 3-Chloro-5-(2,5-difluorophenyl)phenol have highlighted their potential as antimicrobial agents, with the halogen substituents playing a crucial role in their biological activity. smolecule.com Furthermore, difluorophenyl phenol derivatives are being explored as precursors for liquid crystals and as inhibitors of specific enzymes in drug discovery research. vulcanchem.comsmolecule.com The general trend in this research area is the strategic use of fluorination to modulate the properties of biphenyl phenols for specific applications. ekb.eg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-difluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-9-3-6-12(14)11(7-9)8-1-4-10(15)5-2-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHLQULAIOCLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680710
Record name 2',5'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181291-45-1
Record name 2',5'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 4 2,5 Difluorophenyl Phenol

Strategic Retrosynthetic Analysis for Biphenyl (B1667301) Phenol (B47542) Frameworks

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, enabling the logical deconstruction of a target molecule into simpler, commercially available starting materials. For 4-(2,5-difluorophenyl)phenol, the primary disconnection is the C-C bond between the two phenyl rings, leading to two main retrosynthetic strategies.

Strategy A involves the disconnection to a 2,5-difluorophenyl synthon and a 4-hydroxyphenyl synthon. The corresponding synthetic equivalents would be a 2,5-difluorophenyl halide or boronic acid and a protected 4-halophenol or 4-hydroxyphenylboronic acid. This approach is amenable to transition metal-catalyzed cross-coupling reactions.

Strategy B focuses on building the biphenyl system through classical methods. This could involve the reaction of a diazonium salt derived from a 2,5-difluoroaniline (B146615) with phenol, or a Friedel-Crafts type reaction involving 1,4-difluorobenzene (B165170) and a suitable acylating agent, followed by subsequent functional group manipulations.

Each strategy presents distinct advantages and challenges in terms of starting material availability, reaction efficiency, and control of regioselectivity. The choice of a particular synthetic route will often depend on the desired scale, purity requirements, and economic considerations.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become the most versatile and widely used methods for the formation of biaryl linkages due to their high efficiency, functional group tolerance, and generally mild reaction conditions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is a premier method for constructing the C-C bond in this compound. Two primary pathways can be envisioned:

Coupling of 2,5-difluorophenylboronic acid with a 4-halophenol derivative: In this approach, the readily available 2,5-difluorophenylboronic acid is coupled with a protected 4-halophenol (e.g., 4-bromoanisole (B123540) or 4-iodophenol). The protecting group on the phenol, typically a methyl ether, is then cleaved in a subsequent step to yield the final product.

Coupling of a 4-(protected-hydroxy)phenylboronic acid with a 1-halo-2,5-difluorobenzene: Alternatively, a boronic acid or ester derivative of a protected phenol can be coupled with a 1-halo-2,5-difluorobenzene, such as 1-bromo-2,5-difluorobenzene.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle.

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions analogous to the synthesis of this compound.

Coupling PartnersCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Yield (%)Reference
2,4-Difluorophenylboronic acid & 4-Bromophenol (B116583)Pd/C (5%) (0.1)Triphenylphosphine (0.4)2M aq. Na₂CO₃ (2)Toluene/EthanolReflux90 google.com
4-Hydroxyphenylboronic acid & Aryl BromidePd(OAc)₂ (1)dppf (3)3M aq. K₂CO₃ (5)THF67- researchgate.net
4-Methoxyphenylboronic acid & 1-Bromo-2,4-difluorobenzenePd(PPh₃)₄ (2.2)-2M aq. NaHCO₃ (2.2)Benzene (B151609)Reflux- google.com
Phenylboronic acid & 4-Methoxyphenyl tosylateNi(COD)₂ (3)PCy₃ (12)K₃PO₄ (3)THFRT- nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions for Biphenyl Synthesis

Note: This data is based on analogous reactions and serves as a guide for the synthesis of this compound.

Other Palladium-Catalyzed Coupling Strategies

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed methods can also be employed. The Stille coupling, which utilizes organotin reagents, and the Hiyama coupling, which uses organosilicon compounds, are viable alternatives. However, the toxicity of organotin compounds often makes the Stille reaction less favorable. The Negishi coupling, involving organozinc reagents, is another powerful tool for C-C bond formation. The choice among these methods often depends on the specific substrate compatibility and the availability of the organometallic precursors.

Classical Organic Synthesis Routes to Fluorinated Phenols

Prior to the advent of transition metal-catalyzed cross-coupling, classical methods were the primary means of synthesizing biphenyl compounds. These routes, while sometimes less efficient, can still be valuable, particularly for large-scale synthesis where cost of reagents is a major factor.

Friedel-Crafts Acylation and Subsequent Hydrolysis

A multi-step sequence commencing with a Friedel-Crafts acylation can be a viable route to this compound. This strategy typically involves the following key steps:

Friedel-Crafts Acylation: Acylation of a suitable aromatic precursor. For instance, acylation of 1,4-difluorobenzene with a substituted benzoyl chloride (e.g., 4-methoxybenzoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield a substituted benzophenone. The regioselectivity of this reaction is a critical consideration. rsc.orggoogle.com

Baeyer-Villiger Oxidation: The resulting ketone can then undergo a Baeyer-Villiger oxidation using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom and form an ester. nih.govwikipedia.orgsigmaaldrich.comjk-sci.commasterorganicchemistry.com

Hydrolysis: Finally, hydrolysis of the ester and any protecting groups (like a methoxy (B1213986) group on the phenol) under acidic or basic conditions would afford the desired this compound. google.com

A patent for the synthesis of the similar compound 4-(2,4-difluorophenyl)phenol (B1585448) describes the Friedel-Crafts acylation of 2,4-difluorobiphenyl (B1582794) followed by a Baeyer-Villiger oxidation and hydrolysis. google.com

StepReactantsCatalyst/ReagentSolventConditionsReference
Friedel-Crafts Acylation 2,4-Difluorobiphenyl & 4-Nitrobenzoyl chlorideAlCl₃Dichloroethane0°C to RT, 20h google.com
Baeyer-Villiger Oxidation 4-(2,4-Difluorophenyl)-4'-nitro-benzophenonem-Chloroperbenzoic acidMethylene chlorideReflux, 45h google.com
Hydrolysis 4-(2,4-Difluorophenyl)phenyl 4-nitrobenzoateNaOHWater/Methanol- google.com

Table 2: Illustrative Conditions for a Friedel-Crafts Acylation-Based Route

Note: This data is for the synthesis of an analogue and illustrates the general methodology.

Diazotization and Coupling Methodologies

The reaction of diazonium salts with aromatic compounds is a classic method for forming aryl-aryl bonds, known as the Gomberg-Bachmann reaction. wikipedia.orgchemeurope.com This approach can be adapted for the synthesis of this compound.

A plausible route involves the diazotization of 2,5-difluoroaniline using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures to form the corresponding diazonium salt. This reactive intermediate can then be coupled with phenol under basic conditions. The reaction proceeds via a radical mechanism and often results in a mixture of ortho and para isomers, necessitating careful purification. Yields for this type of reaction can be modest due to the formation of side products. wikipedia.orggoogle.com

An alternative diazotization-based approach involves the coupling of a diazonium salt with an aniline (B41778) derivative, followed by reduction of the resulting azo compound. For instance, diazotized 4-nitroaniline (B120555) can be coupled with 3,5-difluoroaniline. smolecule.com Subsequent reduction of the azo linkage would yield an aminobiphenyl, which could then be converted to the corresponding phenol.

StepReactantsReagentsConditionsReference
Diazotization 2,6-Difluoroaniline30% aq. H₂SO₄, 30% aq. NaNO₂-5°C to 0°C, 2h
Coupling Diazonium salt & 3,5-DifluoroanilineAlkaline medium0-5°C smolecule.com
Hydrolysis Diazonium saltCuSO₄ in 50% H₂SO₄Reflux with distillation

Table 3: Representative Conditions for Diazotization and Coupling Reactions

Note: This data is based on analogous reactions and illustrates the general principles.

Halogenation and Functionalization of Phenolic Substrates

The functionalization of phenolic substrates is a foundational step in many synthetic pathways leading to this compound. The hydroxyl group of phenol is a potent ortho-, para-director in electrophilic aromatic substitution reactions, which can be leveraged to introduce functional groups necessary for subsequent coupling reactions.

Electrophilic halogenation is a common method for functionalizing phenols. units.it However, controlling the regioselectivity can be a significant challenge, as reactions often yield a mixture of ortho- and para-isomers. nsf.gov To overcome this, strategies have been developed to achieve high regioselectivity. One approach involves the use of a directing group, such as a 2-pyridine auxiliary, which can guide a palladium catalyst to chlorinate the phenol derivative specifically at the ortho-position. rsc.org This method provides a reliable way to prepare ortho-functionalized phenols that can serve as precursors in cross-coupling reactions. rsc.org

Catalyst-controlled reactions offer another avenue for selective functionalization. For instance, a Lewis basic selenoether catalyst has been shown to facilitate highly efficient ortho-selective electrophilic chlorination of unprotected phenols, achieving ortho/para ratios greater than 20:1, a significant improvement over the innate selectivity which typically favors the para product. nsf.gov Such methods are critical as they provide the precisely functionalized building blocks required for complex syntheses. rsc.org

Beyond halogenation, other functionalizations are key to preparing phenols for modern synthetic methods. For example, converting the phenolic hydroxyl group into a triflate (trifluoromethanesulfonate) creates an excellent leaving group for palladium-catalyzed cross-coupling reactions.

Functionalization Method Reagents/Catalyst Position Selectivity Purpose Reference
Electrophilic ChlorinationN-Chlorosuccinimide (NCS), Selenoether CatalystOrthoPrepares ortho-halo phenols for cross-coupling. nsf.gov
Directed C-H ChlorinationPd(OAc)₂, 2-Pyridine directing groupOrthoAllows for late-stage, selective functionalization. rsc.org
Triflate FormationTriflic anhydride, Pyridine (B92270)Para (from phenol)Creates a highly reactive substrate for coupling. wikipedia.org

Regioselective Synthesis Strategies for this compound

The core challenge in synthesizing this compound is the regioselective formation of the carbon-carbon bond between the two phenyl rings. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods to achieve this with high precision. researchgate.net The most prominent among these are the Suzuki-Miyaura, Negishi, and Kumada couplings. rsc.orgacs.org

These reactions typically involve coupling an aryl halide or triflate with an organometallic reagent. For the synthesis of this compound, two general routes are possible:

Coupling of a 4-functionalized phenol derivative (e.g., 4-bromophenol) with a 2,5-difluorophenyl organometallic reagent.

Coupling of a 2,5-difluorophenyl halide (e.g., 1-bromo-2,5-difluorobenzene) with a 4-hydroxyphenyl organometallic reagent.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is arguably the most common method for biaryl synthesis due to the stability and low toxicity of the organoboron reagents (boronic acids or esters). libretexts.orgresearchgate.net The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.orgfujifilm.com The synthesis of this compound via this method would involve the palladium-catalyzed reaction between a 4-functionalized phenol (like 4-bromophenol or 4-iodophenol) and 2,5-difluorophenylboronic acid. acs.orggoogle.com The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. libretexts.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes. wikipedia.orgorganic-chemistry.org This reaction is also typically catalyzed by palladium or nickel complexes and exhibits broad functional group tolerance. wikipedia.org The synthesis could proceed by coupling an aryl halide, such as 1-bromo-2,5-difluorobenzene, with a 4-hydroxyphenylzinc halide. The high reactivity of the organozinc reagent often allows for milder reaction conditions compared to other coupling methods. organic-chemistry.org

Kumada Coupling: The Kumada coupling employs organomagnesium reagents (Grignard reagents) and was one of the first successful cross-coupling methods for biaryl synthesis. researchgate.netrsc.org Catalyzed by nickel or palladium, this reaction is highly effective but can be limited by the lower functional group tolerance of the highly basic and nucleophilic Grignard reagents. researchgate.net A viable route would be the reaction of (4-methoxyphenyl)magnesium bromide with 1-bromo-2,5-difluorobenzene, followed by demethylation to yield the final phenol product. rsc.org

Coupling Reaction Organometallic Reagent Typical Catalyst Key Advantages Key Disadvantages Reference
Suzuki-Miyaura Organoboron (Boronic acid/ester)PalladiumStable, commercially available reagents; low toxicity; high functional group tolerance.Slower reaction rates for some substrates. acs.orglibretexts.org
Negishi OrganozincPalladium or NickelHigh reactivity; broad scope; good functional group tolerance.Moisture-sensitive reagents; requires in-situ preparation. wikipedia.orgorganic-chemistry.org
Kumada Organomagnesium (Grignard)Nickel or PalladiumHighly reactive reagents; readily available Grignard precursors.Low tolerance for acidic protons and electrophilic functional groups. rsc.orgresearchgate.net

Development of Novel and Efficient Synthetic Pathways

While traditional cross-coupling reactions are robust, research continues to focus on developing more efficient and atom-economical synthetic pathways. A leading strategy in modern organic synthesis is C-H activation. sigmaaldrich.comnih.gov This approach avoids the need for pre-functionalization of one of the aromatic rings (e.g., with a halogen or boron group), allowing for the direct coupling of a C-H bond with a reaction partner. nih.gov

For the synthesis of this compound, a C-H activation strategy could involve the palladium-catalyzed coupling of phenol itself with 1-bromo-2,5-difluorobenzene. The phenolic hydroxyl group can act as a directing group, guiding the catalyst to activate a C-H bond at the ortho position. researchgate.net While this would produce the 2-substituted isomer, modifications using removable directing groups could potentially achieve the desired para-selectivity. The primary benefit of C-H activation is the reduction of synthetic steps and the minimization of waste products, contributing to a more streamlined process. sigmaaldrich.com

Another alternative route is the Baeyer-Villiger oxidation. One patented process describes the synthesis of the related 4-(2,4-difluorophenyl)phenol through the Friedel-Crafts acylation of 2,4-difluorobiphenyl, followed by oxidation and hydrolysis. google.com This highlights that classical reaction sequences, when optimized, can still provide efficient pathways to these structures.

Furthermore, advancements in reaction technology, such as the use of ultrasound or integrated continuous flow systems, are being applied to the synthesis of complex molecules. nih.gov These technologies can significantly reduce reaction times, improve yields, and allow for safer and more scalable production, representing a novel approach to optimizing the synthesis of compounds like this compound. nih.gov

Principles of Sustainable Chemistry in this compound Synthesis

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes. nih.govsemanticscholar.org The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Several strategies can be applied to the synthesis of this compound to enhance its sustainability:

Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. For example, research has shown that immobilizing copper or nickel catalysts on solid supports like silica-titania derived from rice husk ash can create effective and recyclable catalysts for Kumada coupling reactions. ugm.ac.idacs.org

Atom Economy: Synthetic methods with high atom economy, such as C-H activation, are inherently greener because they incorporate a greater proportion of the starting materials into the final product, generating less waste. nih.gov

Safer Solvents: A major focus of green chemistry is replacing hazardous organic solvents with more environmentally benign alternatives. nih.gov For cross-coupling reactions, performing the synthesis in water using specialized catalysts or surfactant-based nanoreactors is a highly sustainable option. researchgate.netacs.org

Energy Efficiency: The use of microwave irradiation or ultrasound can dramatically shorten reaction times from hours to minutes, leading to significant energy savings. nih.govsemanticscholar.org These techniques can also enhance reaction rates and yields, sometimes eliminating the need for a catalyst altogether. fujifilm.comnih.gov

Green Chemistry Principle Application to Synthesis Example Reference
Catalyst Reusability Employing heterogeneous catalysts.Using a catalyst like Cu(II) immobilized on SiO₂-TiO₂ for a Kumada coupling. ugm.ac.id
Atom Economy Using C-H activation to avoid pre-functionalization.Direct coupling of phenol with an aryl halide, minimizing waste atoms. sigmaaldrich.comnih.gov
Safer Solvents Replacing volatile organic compounds with water.Performing a Suzuki coupling in an aqueous medium. researchgate.netacs.org
Energy Efficiency Utilizing microwave or ultrasound assistance.A metal-free, solvent-free synthesis of heterocycles using ultrasound. nih.gov

In-depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive search for advanced spectroscopic data on the chemical compound this compound has revealed a significant lack of publicly available experimental information. Despite extensive investigation across scientific databases and chemical supplier catalogs, specific Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data for this particular biphenyl derivative could not be located.

The inquiry, aimed at compiling a detailed article on the structural elucidation of this compound, sought to gather precise data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as Fourier Transform Infrared (FT-IR) and Raman spectroscopy. This information is fundamental for the definitive characterization of a molecule's chemical structure, including the arrangement of its proton and carbon frameworks, the electronic environment of the fluorine atoms, and the identification of its functional groups and molecular vibrational modes.

For instance, the chemical shifts and coupling constants in NMR spectra are highly sensitive to the electronic effects and spatial arrangement of substituents on the aromatic rings. Similarly, the vibrational frequencies observed in FT-IR and Raman spectra are unique fingerprints of a molecule's specific structure.

The absence of dedicated research articles or spectral database entries for this compound prevents the creation of the requested in-depth scientific article. Further empirical research, involving the synthesis and subsequent spectroscopic analysis of the compound, would be required to generate the necessary data for a thorough structural characterization as outlined.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2,5 Difluorophenyl Phenol

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns. For 4-(2,5-Difluorophenyl)phenol (C₁₂H₈F₂O), the exact molecular weight is 206.19 g/mol . In a mass spectrum, this would be observed as the molecular ion peak [M]⁺ at m/z 206.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of aromatic phenols and biphenyls. The stability of the aromatic rings would likely result in a relatively intense molecular ion peak.

Expected Fragmentation Pathways:

Loss of a Hydrogen Radical: A common fragmentation for phenols is the loss of the phenolic hydrogen, leading to a [M-1]⁺ peak at m/z 205.

Loss of Carbon Monoxide: Phenolic compounds can undergo rearrangement and lose a molecule of carbon monoxide (CO), which would result in a fragment ion at m/z 178.

Cleavage of the Biphenyl (B1667301) Bond: Scission of the bond connecting the two phenyl rings can occur, leading to fragments corresponding to the individual ring structures. This could produce ions such as [C₆H₅O]⁺ (m/z 93) and [C₆H₃F₂]⁺ (m/z 112).

Fluorine Elimination: Loss of a fluorine atom is also a possible fragmentation pathway for fluorinated aromatic compounds.

A hypothetical fragmentation pattern is presented in the data table below, based on general principles of mass spectrometry.

Fragment Ionm/z (Nominal)Possible Structure
[C₁₂H₈F₂O]⁺206Molecular Ion
[C₁₂H₇F₂O]⁺205Loss of H
[C₁₁H₈F₂]⁺178Loss of CO
[C₆H₃F₂]⁺112Difluorophenyl cation
[C₆H₅O]⁺93Phenoxy cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and the extent of conjugation. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic rings. The conjugation between the two phenyl rings allows for delocalization of π-electrons across the molecule, influencing the absorption maxima (λmax).

The electronic transitions are influenced by the solvent polarity. In polar, protic solvents, hydrogen bonding with the phenolic hydroxyl group can influence the energy of the electronic states, often leading to shifts in the absorption bands.

Predicted UV-Vis Absorption Data:

SolventPredicted λmax (nm)Electronic Transition
Hexane (non-polar)~280-290π → π
Ethanol (polar, protic)~285-295π → π

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2,4-Di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol, provides valuable insights into the likely solid-state conformation and intermolecular interactions. nih.govorientjchem.orgresearchgate.net X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. researchgate.net

Determination of Dihedral Angles and Torsional Strain

The dihedral angle between the two aromatic rings in biphenyl systems is a critical conformational parameter. In the solid state, this angle is influenced by a balance between intramolecular steric hindrance and intermolecular packing forces. For the related compound, 2,4-Di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol, the dihedral angle between the difluorophenyl ring and the adjacent aromatic ring is reported to be 27.90(5)°. nih.govorientjchem.orgresearchgate.net This indicates a non-planar conformation, which is typical for substituted biphenyls due to steric repulsion between the ortho-hydrogens (and in this case, a fluorine atom) on adjacent rings. A similar twisted conformation would be expected for this compound, leading to some degree of torsional strain.

Expected Conformational Parameters:

ParameterPredicted Value
Dihedral Angle (Phenyl-Phenyl)~25-35°
Torsional StrainModerate

Analysis of Intermolecular Interactions in Crystal Lattice

The crystal packing of this compound will be governed by a variety of intermolecular interactions. The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, and it is highly probable that O-H···O hydrogen bonds will be a primary feature in the crystal lattice, potentially forming chains or dimeric motifs.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align.

C-H···π Interactions: Hydrogen atoms bonded to carbon can interact with the π-face of the aromatic rings.

C-H···F Interactions: The fluorine atoms can act as weak hydrogen bond acceptors, forming C-H···F interactions with neighboring molecules. nih.gov

These combined interactions will dictate the formation of a stable, three-dimensional supramolecular architecture in the solid state.

Summary of Potential Intermolecular Interactions:

Interaction TypeDescription
O-H···O Hydrogen BondingStrong interaction involving the phenolic hydroxyl group.
π-π StackingInteraction between the aromatic rings of adjacent molecules.
C-H···π InteractionsWeak interaction between C-H bonds and the π-system.
C-H···F InteractionsWeak hydrogen bonding involving fluorine atoms.
Dipole-Dipole InteractionsInteractions arising from the molecular dipole moment.

Theoretical and Computational Chemistry Studies of 4 2,5 Difluorophenyl Phenol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of molecular systems. ajchem-a.com By approximating the many-electron problem to one of electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 4-(2,5-Difluorophenyl)phenol. Calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p), to ensure reliable predictions of the molecular properties. tandfonline.com

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, a key structural parameter is the dihedral angle between the phenol (B47542) and the 2,5-difluorophenyl rings. This angle is determined by the balance of steric hindrance and the drive for π-conjugation between the two aromatic systems.

Computational studies on similar biphenyl (B1667301) systems have shown that the optimized geometry would likely be non-planar. researchgate.net The presence of substituents on the phenyl rings can influence the degree of twisting. The optimization process involves finding the minimum energy conformation on the potential energy surface of the molecule. The resulting optimized structural parameters, such as bond lengths and angles, provide a solid foundation for further analysis. For instance, in related substituted phenols, the bond lengths and angles around the benzene (B151609) ring can show slight distortions from a perfect hexagon due to the presence of substituents. semanticscholar.org

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity and spectroscopic behavior. DFT calculations provide a detailed picture of the electronic structure of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 4-phenylphenol. The distribution of these orbitals is also informative; the HOMO is typically localized on the more electron-rich phenol ring, while the LUMO may be distributed across both aromatic rings.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

Vibrational Frequency Analysis and Simulation of Spectroscopic Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for identifying and characterizing molecules. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectra. ijaemr.com A frequency calculation is also essential to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

For this compound, the calculated vibrational spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group, C-H stretching and bending modes of the aromatic rings, C-C stretching within the rings, and C-F stretching and bending modes. The calculated frequencies are often systematically scaled to improve agreement with experimental data. ajchem-a.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist's perspective of the electronic structure by translating the complex wavefunction into localized bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.de This analysis offers quantitative insights into intramolecular interactions, charge distribution, and hybridization.

For this compound, NBO analysis would quantify the charge transfer between the donor (filled) and acceptor (empty) orbitals. koreascience.kr Significant interactions, such as those between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of the aromatic rings, indicate hyperconjugative effects that contribute to the molecule's stability. The analysis also provides natural population analysis (NPA) charges on each atom, revealing the electron-withdrawing effect of the fluorine atoms and the polarization of the O-H bond.

Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and hyperconjugative interactions within a molecule. uni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. By examining the interactions between these localized orbitals, a quantitative picture of electron delocalization can be obtained. uni-muenchen.de

In the context of this compound, NBO analysis would reveal the extent of electron sharing between the two phenyl rings and the influence of the fluorine and hydroxyl substituents on the electronic environment. The interactions between filled (donor) and empty (acceptor) orbitals are quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater charge delocalization.

Stability Evaluation

The stability of a molecule can be evaluated computationally through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govacs.org A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For fluorinated biphenyl compounds, the HOMO-LUMO gap can be calculated using DFT methods. Studies on similar compounds have shown that the introduction of fluorine atoms can influence the energy of these frontier orbitals. nih.gov The analysis of global reactivity parameters suggests that difluorinated biphenyl compounds can be quite stable in redox reactions. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a visual representation of the total electrostatic potential on the surface of a molecule. Different colors are used to represent regions of varying potential.

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green regions correspond to neutral potential.

For this compound, the MEP map would likely show a region of negative potential (red) around the phenolic oxygen atom due to its high electronegativity and lone pairs, making it a likely site for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack. The fluorine atoms would also create regions of negative potential. The aromatic rings will have regions of both positive and negative potential, influencing their interaction with other molecules. nih.govacs.orgnih.gov The accumulation of positive and negative potential suggests the possibility of significant dipole-dipole intermolecular interactions. nih.govacs.orgnih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. bohrium.com Computational methods can be used to predict the NLO properties of molecules by calculating their polarizability (α) and first hyperpolarizability (β). researchgate.net These parameters quantify the response of a molecule to an applied electric field.

A high value of the total first hyperpolarizability (βtot) indicates significant NLO potential. bohrium.com For organic molecules, a large β value is often associated with a significant intramolecular charge transfer, which can be engineered by incorporating electron-donating and electron-withdrawing groups. In this compound, the hydroxyl group acts as an electron donor, while the difluorophenyl ring can act as an electron acceptor, creating a donor-π-acceptor system that could give rise to NLO properties. Theoretical calculations on similar difluorobenzyl derivatives have shown that they can exhibit moderate potential for NLO applications. bohrium.com

Predicted Non-Linear Optical Properties of a Similar Difluorobenzyl Derivative (FBBP)
PropertyValue (a.u.)
Hyperpolarizability (βtot)518.91

Data for FBBP, a similar difluorobenzyl derivative, from a computational study. bohrium.com

Thermochemical Properties Calculation (e.g., Enthalpy, Entropy)

Computational chemistry allows for the calculation of various thermochemical properties, such as enthalpy (H), entropy (S), and Gibbs free energy (G). unam.edu.na These properties are essential for understanding the thermodynamics of chemical reactions involving the compound.

DFT calculations can provide reliable estimates of the standard enthalpies of formation (ΔfH°), heat capacities (Cp), and entropies (S°) for molecules in the gas phase. researchgate.netacs.org These calculations are often performed at different temperatures to understand the temperature dependence of these properties. dergipark.org.tracs.org For substituted phenols, thermochemical data is crucial for understanding their stability and reactivity, including the energetics of the O-H bond. nist.gov

Calculated Thermodynamic Parameters for a Substituted Phenol at Different Temperatures
Temperature (K)Heat Capacity (Cp) (cal/mol·K)Enthalpy (H) (a.u.)Entropy (S) (cal/mol·K)
10030.947-1021.301091.857
20056.727-1021.2937122.353
298.1586.184-1021.2823151.194
400116.700-1021.2655181.437
500142.635-1021.2443210.796

Data for 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol from a computational study. dergipark.org.tr

Computational Simulations of Intramolecular and Intermolecular Interactions

Intramolecular Hydrogen Bonding Investigations

The presence and strength of intramolecular hydrogen bonds can significantly influence the conformation, stability, and properties of a molecule. In this compound, there is the possibility of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and one of the fluorine atoms on the adjacent phenyl ring.

Computational studies can investigate this interaction by comparing the energies of different conformers of the molecule. acs.org The geometry of the molecule, including the distance and angle of the potential hydrogen bond, can be optimized to determine the most stable conformation. Theoretical investigations on 2-halophenols suggest that while weak intramolecular hydrogen bonding exists for chloro, bromo, and iodo derivatives, it is very weak or negligible for 2-fluorophenol. rsc.org However, studies on other fluorinated compounds have shown evidence of intramolecular C-H···F and O-H···N hydrogen bonds. nih.gov A detailed computational analysis of this compound would be necessary to definitively characterize any intramolecular hydrogen bonding.

Intermolecular Hydrogen Bonding Network Analysis in Aggregates

In the condensed phase, molecules of this compound are capable of forming extensive intermolecular hydrogen bonding networks, primarily mediated by the hydroxyl (-OH) group of the phenol ring. The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). This duality allows for the formation of various aggregates, such as dimers and larger clusters.

Theoretical studies on similar phenolic compounds, like 2-chloro-5-fluoro phenol, have demonstrated the formation of stable dimers through intermolecular hydrogen bonds. nih.gov In the case of this compound, the most probable hydrogen bonding motif involves the hydroxyl hydrogen of one molecule interacting with the hydroxyl oxygen of a neighboring molecule, forming a classic O-H···O linkage. Such interactions are a dominant force in the crystal packing and aggregation behavior of phenols. scispace.comresearchgate.net

The strength and geometry of these hydrogen bonds can be computationally modeled. For instance, studies on phenol-water clusters show that intermolecular interactions in phenol clusters are slightly stronger than in water clusters. researchgate.net The presence of fluorine atoms on the second phenyl ring can influence the acidity of the phenolic proton through electronic effects, which in turn can modulate the strength of the hydrogen bonds. The analysis of bond critical points (BCP) using Quantum Theory of Atoms in Molecules (QTAIM) is a common method to characterize these weak interactions. researchgate.netsapub.org The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature and strength of the hydrogen bonds.

Pi-Stacking and Van der Waals Interactions

Beyond hydrogen bonding, the aromatic nature of this compound facilitates non-covalent interactions such as π-stacking and van der Waals forces, which are crucial for molecular recognition and crystal engineering. acs.orgresearchgate.net The molecule consists of two phenyl rings, creating opportunities for various π-π interaction geometries.

These interactions are generally categorized as:

Face-to-face stacking: Where the two aromatic rings are parallel. This arrangement is often disfavored due to electrostatic repulsion unless there is a significant offset. rug.nl

Offset stacking: A displaced parallel arrangement that enhances van der Waals and hydrophobic interactions. rug.nl

Edge-to-face (T-shaped) stacking: Where the edge of one aromatic ring points towards the face of another.

In this compound, interactions can occur between molecules, leading to aggregation. The fluorine atoms on one of the phenyl rings introduce a significant quadrupole moment. This can favor specific aryl-perfluoroaryl π-stacking arrangements, which have been shown to be a powerful tool for controlling molecular self-assembly. acs.org The distance between interacting rings is geometry-dependent, typically ranging from 4.5 to 7.0 Å. rug.nl Computational studies on similar systems have estimated the energy of π-stacking interactions to be in the range of 4–20 kJ/mol. mdpi.com

Chemical Reactivity Prediction using Reactivity Descriptors

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules through the calculation of various descriptors derived from Density Functional Theory (DFT).

Fukui Function Analysis

Fukui functions are used to identify the most reactive sites within a molecule for different types of chemical attack. tandfonline.com These functions, derived from the change in electron density with respect to a change in the number of electrons, help pinpoint regions susceptible to electrophilic, nucleophilic, and radical attack. researchgate.net

fukui (ƒ-) : Predicts sites for electrophilic attack (where a molecule donates electrons).

fukui (ƒ+) : Predicts sites for nucleophilic attack (where a molecule accepts electrons).

fukui (ƒ⁰) : Predicts sites for radical attack.

For this compound, the reactive sites can be predicted based on the electronic nature of the substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the fluorine atoms are deactivating, ortho-, para-directing groups. The Fukui function analysis would likely indicate that the carbon atoms ortho and para to the hydroxyl group are susceptible to electrophilic attack. Conversely, the regions around the electronegative fluorine and oxygen atoms would be likely sites for nucleophilic attack.

Table 1: Predicted Reactive Sites in this compound based on Fukui Function Concepts
Type of AttackFukui FunctionPredicted Reactive SitesRationale
Electrophilic Attackƒ-Carbon atoms ortho and para to the -OH groupThe hydroxyl group increases electron density at these positions, making them susceptible to attack by electrophiles.
Nucleophilic Attackƒ+Carbon atoms bonded to fluorine; Hydroxyl hydrogenThe high electronegativity of fluorine and oxygen atoms withdraws electron density, creating electron-deficient sites attractive to nucleophiles.
Radical Attackƒ⁰Dispersed over the conjugated systemRadical reactivity is often more delocalized across the π-system of the aromatic rings.

Global Chemical Descriptors

Key global chemical descriptors include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. More negative values indicate higher stability.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω) : A measure of the ability of a molecule to accept electrons. Higher values indicate a better electrophile.

These descriptors for this compound can be conceptually understood by analyzing its structure. The presence of electronegative fluorine atoms would be expected to lower the HOMO and LUMO energy levels compared to unsubstituted biphenylphenol, likely increasing its chemical potential and electrophilicity index.

Table 2: Global Chemical Descriptors and Their Significance
DescriptorFormulaSignificance for this compound
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Indicates the molecule's overall electronic stability and tendency to react. The electronegative F atoms likely result in a more negative chemical potential.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Represents the resistance to deformation of the electron cloud. A relatively large hardness value would suggest high stability.
Electrophilicity Index (ω)ω = μ² / (2η)Quantifies the molecule's capacity to act as an electrophile. The difluoro-substituted ring enhances its electrophilic character.

Chemical Reactivity and Derivatization Studies of 4 2,5 Difluorophenyl Phenol

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) System

Electrophilic aromatic substitution reactions on 4-(2,5-Difluorophenyl)phenol are predicted to occur selectively on the activated phenolic ring. The hydroxyl group directs incoming electrophiles primarily to the positions ortho to it (C3 and C5), as the para-position (C4) is occupied by the difluorophenyl substituent. byjus.combdu.ac.in

Key electrophilic substitution reactions include:

Halogenation : Treatment with bromine in a non-polar solvent would likely yield monobrominated products at the ortho positions. byjus.com Using excess bromine water would lead to the formation of 3,5-dibromo-4-(2,5-difluorophenyl)phenol. byjus.combdu.ac.in

Nitration : Reaction with dilute nitric acid at low temperatures is expected to produce a mixture of ortho-nitro derivatives, namely 3-nitro-4-(2,5-difluorophenyl)phenol and 5-nitro-4-(2,5-difluorophenyl)phenol. byjus.com Using concentrated nitric acid could lead to oxidative decomposition or the formation of dinitro products. bdu.ac.inlibretexts.org

Sulfonation : Reaction with concentrated sulfuric acid would result in the formation of the corresponding sulfonic acids, with the ortho-isomers being the expected products. bdu.ac.in

Friedel-Crafts Reactions : Friedel-Crafts acylation and alkylation are also directed by the hydroxyl group. For instance, acylation using an acyl chloride and a Lewis acid catalyst would yield ortho-acylated phenols. A related process, the Kolbe-Schmitt reaction, involves the carboxylation of a phenoxide ion (formed by treating the phenol (B47542) with a base) using carbon dioxide, a weak electrophile, to introduce a carboxyl group, typically at the ortho position. byjus.comlibretexts.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
ReactionReagentsPredicted Major Product(s)
BrominationBr₂, CHCl₃3-Bromo-4-(2,5-difluorophenyl)phenol
NitrationDilute HNO₃3-Nitro-4-(2,5-difluorophenyl)phenol
SulfonationConc. H₂SO₄4-(2,5-Difluorophenyl)-3-hydroxybenzenesulfonic acid
Carboxylation (Kolbe-Schmitt)1. NaOH, 2. CO₂, 3. H⁺2-Hydroxy-5-(2,5-difluorophenyl)benzoic acid

Formation of Complex Structures via Coupling Reactions

This compound is a valuable building block for synthesizing more complex molecules through various cross-coupling reactions. The synthesis of related biphenyl phenols often employs the Suzuki coupling reaction, where an arylboronic acid is coupled with an aryl halide in the presence of a palladium catalyst. google.com For example, this compound could be synthesized by coupling 2,5-difluorophenylboronic acid with 4-bromophenol (B116583).

Conversely, the phenolic hydroxyl group can be converted into a triflate (-OTf), a highly effective leaving group. This transformation allows the 4-(2,5-Difluorophenyl)phenoxy moiety to participate as the halide-equivalent component in Suzuki, Heck, or Buchwald-Hartwig amination reactions, enabling the formation of more complex biaryl, stilbene, or arylamine structures, respectively.

Functional Group Transformations and Modifications of the Phenolic Hydroxyl

The phenolic hydroxyl group is a prime site for derivatization, allowing for the modification of the compound's physical and chemical properties.

Etherification : The hydroxyl group can be deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide, which is a potent nucleophile. This phenoxide can react with alkyl halides (Williamson ether synthesis) or other electrophiles to form ethers. acs.org For example, reaction with methyl iodide would yield 4-(2,5-difluorophenyl)anisole.

Esterification : Phenols react with acyl chlorides or acid anhydrides to form esters. vanderbilt.edu For instance, reacting this compound with acetyl chloride in the presence of a base like pyridine (B92270) would produce 4-(2,5-difluorophenyl)phenyl acetate. This reaction is often used to protect the hydroxyl group during other synthetic steps. libretexts.org The hydrolysis of a 4-nitro-benzoate ester to yield 4-(2,4-difluorophenyl)-phenol is a key step in some synthetic processes, demonstrating the reversibility of this transformation. google.com

Silylation : The hydroxyl group can be converted to a silyl (B83357) ether by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). chemcoplus.co.jp This derivatization is common for increasing the volatility of phenols for analysis by gas chromatography. chemcoplus.co.jpepa.gov

Table 2: Derivatization of the Phenolic Hydroxyl Group
Reaction TypeReagentsProduct Functional GroupExample Product Name
EtherificationCH₃I, K₂CO₃Ether4-(2,5-Difluorophenyl)anisole
EsterificationAcetyl chloride, PyridineEster4-(2,5-Difluorophenyl)phenyl acetate
SilylationBSTFASilyl EtherTrimethyl(4-(2,5-difluorophenyl)phenoxy)silane
Sulfonate Ester FormationTosyl chloride, PyridineSulfonate Ester4-(2,5-Difluorophenyl)phenyl tosylate

Exploration of Regioselectivity in Chemical Reactions

The regioselectivity of reactions involving this compound is a direct consequence of its electronic structure.

In Electrophilic Aromatic Substitution : As previously discussed, the powerful activating and ortho-, para-directing nature of the hydroxyl group overwhelmingly controls the regioselectivity. byjus.combdu.ac.in With the para position blocked, electrophiles are directed almost exclusively to the C3 and C5 positions of the phenol ring. The difluorinated ring is strongly deactivated and does not participate in these reactions under standard conditions. This high degree of regioselectivity is a significant advantage in synthetic applications, as it avoids the formation of complex isomeric mixtures.

In Nucleophilic Aromatic Substitution : While less common for the phenol itself, if the hydroxyl group were converted to a different functionality or if other leaving groups were present on the rings, the fluorine atoms would play a more direct role. Fluorine atoms activate the ring towards nucleophilic aromatic substitution (SNAr), directing incoming nucleophiles to the ortho and para positions relative to the fluorine atoms. acs.org

The predictable regioselectivity makes this compound a useful and reliable intermediate in the synthesis of specifically substituted biphenyl derivatives for various research and industrial applications.

Advanced Applications and Research Frontiers Involving 4 2,5 Difluorophenyl Phenol

In Materials Science and Engineering:

The distinct physicochemical properties of 4-(2,5-Difluorophenyl)phenol, particularly the presence of electron-withdrawing fluorine atoms, make it a valuable component in the synthesis of high-performance organic materials.

Development of Novel Organic Materials with Tunable Electronic and Optical Properties

The 4-(2,5-difluorophenyl) moiety is a key component in the design of novel organic materials where precise control over electronic and optical characteristics is essential. researchgate.net The strong electron-withdrawing nature of fluorine atoms significantly influences the frontier molecular orbitals (HOMO and LUMO) of molecules incorporating this scaffold, thereby allowing for the tuning of the material's band gap and charge transport properties. acs.orgrsc.org

Researchers have synthesized and characterized pyridine (B92270) derivatives containing the 2,5-difluorophenyl group, such as 3-bromo-5-(2,5-difluorophenyl)pyridine. researchgate.netacs.org Theoretical investigations using Density Functional Theory (DFT) on these molecules help in understanding the impact of the fluorinated scaffold on their electronic structure and predicting their optical absorption spectra. researchgate.netacs.org This fundamental understanding is critical for developing new materials for organic electronics, including potential applications in organic semiconductors for solar cells and other optoelectronic devices. researchgate.netresearchgate.net

Applications in Liquid Crystalline Systems

The rigid, rod-like structure of the biphenyl (B1667301) core is a fundamental characteristic for designing liquid crystal molecules. The introduction of fluorine atoms, as seen in the this compound structure, enhances key properties such as dipole moments and molecular polarizability, which are crucial for the performance of liquid crystal displays.

The fluorinated biphenyl scaffold is utilized in the synthesis of advanced liquid crystals, including those exhibiting ferroelectric phases. acs.org For instance, novel analogs of the liquid crystal molecule DIO, which is known for its unique ferroelectric nematic phase, have been developed from fluorinated phenol (B47542) precursors. acs.org The synthesis of such complex liquid crystals often employs modern organic chemistry techniques like the Suzuki coupling reaction, which is invaluable for creating the carbon-carbon bonds that form the terphenyl or biphenyl core of these materials. researchgate.net The resulting fluorinated liquid crystals often exhibit wide temperature ranges for their mesophases and possess high dielectric anisotropy, making them suitable for advanced display technologies. researchgate.net

Utilization in Polymer Chemistry and Advanced Coatings

Phenolic compounds are foundational monomers for producing thermosetting polymers, most notably phenolic resins, which are valued for their exceptional hardness, thermal stability, and chemical resistance. specialchem.com this compound serves as a specialty monomer that can be incorporated into polymer backbones to create high-performance fluoropolymers.

The inclusion of the difluorophenyl group can impart desirable attributes such as increased chemical inertness, hydrophobicity (water repellency), and enhanced thermal stability to the resulting polymer. These fluorinated phenolic monomers can be used to synthesize advanced materials like porous organic polymers with high CO2 capture capacity or can be formulated into epoxy resins and advanced coatings. rsc.orggoogle.com Such coatings are highly sought after for protecting surfaces in harsh industrial and marine environments where resistance to chemicals, heat, and corrosion is critical. specialchem.com

In Medicinal Chemistry Research (as a Synthetic Scaffold and Precursor):

In medicinal chemistry, the this compound structure serves as a privileged scaffold—a molecular framework that is frequently found in biologically active compounds and can be systematically modified to develop new drug candidates. nih.govnih.gov Its fluorinated phenyl ring often participates in key interactions with biological targets, enhancing binding affinity and modulating metabolic stability. acs.org

Design and Synthesis of Derivatives for Biological Evaluation (e.g., Enzyme Inhibitors, Receptor Ligands)

The 4-(2,5-difluorophenyl) group is a crucial component in the design of potent and selective inhibitors for various enzymes and receptors implicated in human diseases.

Enzyme Inhibitors: A prominent example is the discovery of a potent inhibitor for the Kinesin Spindle Protein (KSP), a target in oncology. The complex molecule, identified as MK-0731, incorporates a 4-(2,5-difluorophenyl) group and was developed for the treatment of taxane-refractory cancer. acs.org The specific substitution pattern on the phenyl ring is critical for its inhibitory activity.

Receptor Ligands: The scaffold has been used to develop antagonists for adenosine (B11128) receptors. Researchers have synthesized purine (B94841) derivatives, such as 4-(2-(2,5-Difluorophenyl)-9-methyl-9H-purin-6-yl)morpholine, which demonstrate binding affinity for the A1 adenosine receptor. diva-portal.org These compounds are investigated for their potential in treating various pathological conditions.

Derivative ClassExample Compound NameBiological TargetTherapeutic AreaSource
Dihydropyrrole Carboxamides(2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)Kinesin Spindle Protein (KSP)Oncology acs.org
Purine Derivatives4-(2-(2,5-Difluorophenyl)-9-methyl-9H-purin-6-yl)morpholineAdenosine A1 ReceptorNeurological/Cardiovascular Disorders diva-portal.org

Mechanism-Based Studies of Molecular Interactions with Biological Targets (In Vitro and Computational)

Understanding how derivatives of this compound interact with their biological targets is crucial for rational drug design. This is achieved through a combination of experimental and computational methods.

In Vitro and Computational Studies: Laboratory-based (in vitro) enzymatic assays are fundamental for quantifying the potency of new compounds. For example, similar difluorophenyl-containing scaffolds have been evaluated as steroid sulfatase (STS) inhibitors, where their IC50 values (the concentration required to inhibit 50% of the enzyme's activity) are precisely measured. nih.govacs.org

Computational Studies: These experimental findings are often complemented by computational studies, such as molecular docking. dergipark.org.trnih.gov Docking simulations place the synthesized molecule into a 3D model of the target protein's binding site to predict its binding orientation and affinity. For the adenosine A1 receptor antagonist containing the 2,5-difluorophenyl group, computational modeling revealed that its specific structure allows it to fit snugly into the binding pocket. diva-portal.org The models also predicted that altering substituents on the fluorinated ring would result in steric clashes with key amino acid residues like Asn184 and His251, explaining the observed structure-activity relationship and guiding the design of more potent future derivatives. diva-portal.orgplos.org

Role in Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) is a modern strategy in pharmaceutical research that identifies low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. gardp.org These initial fragment hits serve as starting points for optimization, where they are grown, linked, or merged to create more potent and selective lead compounds. frontiersin.orgastx.com This method efficiently explores the chemical space of a target's binding site and has proven successful in developing new therapeutics.

Currently, there is no specific, publicly available research demonstrating the use of this compound as a fragment in any FBDD campaigns. Fragment libraries are typically composed of compounds that adhere to the "Rule of Three," which provides general guidelines for their physicochemical properties.

Table 1: The "Rule of Three" Guidelines for Chemical Fragments This table outlines the general principles of fragment design and is not specific to this compound.

Property Guideline Rationale
Molecular Weight < 300 Daltons Ensures the fragment is small enough to be a simple building block.
cLogP ≤ 3 Controls lipophilicity to maintain solubility and reduce non-specific binding.
Hydrogen Bond Donors ≤ 3 Limits complexity to allow for simple, high-quality interactions.
Hydrogen Bond Acceptors ≤ 3 Limits complexity and focuses on key binding interactions.

| Rotatable Bonds | ≤ 3 | Reduces conformational entropy loss upon binding. |

The utility of a fragment is determined by its ability to form high-quality interactions with a protein target, which is often confirmed using biophysical methods like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. While fluorinated phenyl-containing fragments are common in drug discovery for their potential to form specific interactions, the role of this compound itself in this context remains undocumented in the scientific literature.

As a Key Intermediate in Fine Chemical Synthesis

In organic chemistry, a key intermediate is a distinct molecule formed during the transformation of a starting material into a final product, such as a pharmaceutical, agrochemical, or specialty polymer. Fluorinated compounds are of high interest in the life sciences and materials industries, and the synthesis of these molecules often relies on versatile fluorinated building blocks. a2bchem.com

A review of the literature indicates that while related difluorophenylphenols serve as important intermediates, there is a lack of specific documentation detailing the use of this compound as a key intermediate for the synthesis of specific, named fine chemicals. For instance, the structural isomer 4-(2,4-difluorophenyl)phenol (B1585448) is a well-known precursor in the multi-step synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.

Table 2: Example Synthesis Pathway Involving a Difluorophenylphenol Isomer This table illustrates the role of a related compound, 4-(2,4-difluorophenyl)phenol, in a known synthesis. This does not represent a pathway for this compound.

Step Reactant(s) Key Intermediate Product
1 2,4-Difluoroaniline 2,4-Difluorobiphenyl (B1582794) -
2 2,4-Difluorobiphenyl 4-Acetyl-2',4'-difluorobiphenyl -
3 4-Acetyl-2',4'-difluorobiphenyl 4-Acetoxy-2',4'-difluorobiphenyl -
4 4-Acetoxy-2',4'-difluorobiphenyl 4-(2,4-Difluorophenyl)phenol -

| 5 | 4-(2,4-Difluorophenyl)phenol , CO₂ | - | Diflunisal |

Environmental Chemistry Research

Environmental chemistry investigates the sources, reactions, transport, effects, and fates of chemical species in the environment. For synthetic compounds like fluorinated biphenyls, this includes studying their persistence, degradation, and potential for bioaccumulation.

Investigation of Environmental Fate and Degradation Pathways

There is no specific research available on the environmental fate or degradation pathways of this compound. However, studies on related fluorinated aromatic compounds provide insights into the potential mechanisms by which such molecules might be transformed in the environment.

The carbon-fluorine bond is exceptionally strong, making many organofluorine compounds persistent and recalcitrant to degradation. Research on other fluorinated biphenyls has shown that certain microorganisms can metabolize them. For example, the bacterium Pseudomonas pseudoalcaligenes KF707 can use 4-fluorobiphenyl (B1198766) and 4,4'-difluorobiphenyl (B165722) as a source of carbon. chemnet.comexactelabs.com The degradation proceeds through the well-established biphenyl (bph) catabolic pathway, which involves a series of enzymatic reactions.

Table 3: Generalized Bacterial Degradation Pathway for Fluorinated Biphenyls This table describes a general pathway observed for other fluorinated biphenyls and is not based on specific data for this compound.

Step Enzyme Action Intermediate Formed
1 Biphenyl dioxygenase (BphA) Dihydrodiol derivative
2 Dihydrodiol dehydrogenase (BphB) Dihydroxybiphenyl derivative (e.g., a fluorinated catechol)
3 Ring-cleavage dioxygenase (BphC) Meta-cleavage product

| 4 | Hydrolase (BphD) | Fluorinated benzoic acid |

This process can lead to the formation of fluorinated metabolites, such as fluorobenzoates, which may or may not be further mineralized by the bacteria. biosynth.com The position and number of fluorine atoms on the aromatic rings significantly influence the rate and effectiveness of biodegradation. chemnet.com Without specific studies, the precise fate and potential metabolites of this compound in soil or water remain unknown.

Development of Remediation Strategies

Given the persistence of many organofluorine compounds, their removal from contaminated environments is a significant challenge. Current wastewater treatment plants are often ineffective at removing these substances. gardp.org Consequently, research is ongoing to develop effective remediation strategies.

No remediation strategies have been specifically developed or tested for this compound. General remediation approaches for water contaminated with persistent organofluorine pollutants fall into two main categories: non-destructive and destructive methods.

Table 4: Overview of Remediation Technologies for Organofluorine Pollutants This table provides a general summary of techniques used for related pollutants; their efficacy for this compound has not been documented.

Technology Type Method Principle of Action
Non-Destructive Adsorption Pollutants are physically bound to the surface of a material like activated carbon or ion-exchange resins.
Non-Destructive Phytoremediation Plants are used to take up, contain, or degrade contaminants from soil and water. frontiersin.org
Destructive Electrochemical Oxidation An electrical current is used to generate highly reactive species that break down pollutants into simpler, less harmful compounds.

| Destructive | Plasma Technology | High-energy plasma is generated in water to produce radicals that destroy the chemical structure of pollutants. |

The selection of a remediation strategy depends on the specific contaminant, its concentration, and the environmental matrix. For fluorinated compounds, destructive technologies are often favored to break the stable carbon-fluorine bond, but these methods can be energy-intensive and are still largely in the experimental stage. nih.gov

Future Directions and Emerging Research Avenues for 4 2,5 Difluorophenyl Phenol Research

Innovative Synthetic Methodologies and Process Intensification

The synthesis of fluorinated biphenyls, including 4-(2,5-Difluorophenyl)phenol, traditionally relies on established cross-coupling reactions. However, future research is increasingly focused on developing more efficient, scalable, and novel synthetic routes. A key area of development is the refinement of cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings, particularly for electron-poor substrates such as highly fluorinated compounds. acs.orgresearchgate.net Research has shown that optimizing parameters like phosphine (B1218219) ligands and the nature of electrophiles and nucleophiles can extend the scope of these reactions to produce very electron-poor products more efficiently. acs.org For instance, a one-pot, three-component synthesis has been developed for the related isomer 4-(2,4-difluorophenyl)phenol (B1585448), which involves reacting anisole, isoamyl nitrite (B80452), and 2,4-difluoroaniline, followed by demethylation. rsc.org Similar multi-component strategies could be adapted for the 2,5-difluoro isomer.

Process intensification represents a major leap forward from traditional batch processing, aiming to make chemical production more efficient, safer, and more consistent. escholarship.org The application of continuous flow reactors, for example, offers superior control over reaction parameters such as temperature, pressure, and mixing, which is critical for managing the often exothermic nature of fluorination and coupling reactions. acs.org This approach can lead to higher yields, improved product quality, and enhanced safety. acs.org

Table 1: Comparison of Synthetic Methodologies for Biphenyl (B1667301) Compounds

Methodology Advantages Challenges Relevant Findings
Suzuki-Miyaura Coupling High tolerance of functional groups, commercial availability of reagents. Instability of some organoboron compounds under reaction conditions, requiring excess reagent. researchgate.net Can be optimized for electron-poor substrates by tuning ligands and reaction conditions. acs.org
Negishi Coupling High reactivity and selectivity. Sensitivity of organozinc reagents to air and moisture. Protocols using organozinc pivalates can improve scalability and reduce environmental impact compared to Suzuki methods. researchgate.net
One-Pot/Multi-Component Reactions Increased efficiency, reduced waste, and simplified procedures. sioc-journal.cn Requires careful optimization of reaction conditions for all components. Successful application for the synthesis of the related isomer, 4-(2,4-difluorophenyl)phenol. rsc.org
Continuous Flow Synthesis Enhanced control of reaction parameters, improved safety, higher consistency, and scalability. acs.org Requires specialized equipment and process development. Demonstrated success in nitration and other reactions involving hazardous reagents or conditions. acs.org

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating discovery and optimization processes. For a molecule like this compound, ML models can be employed to predict a wide range of properties, thereby reducing the need for extensive empirical testing. mdpi.comnih.gov These quantitative structure-property relationship (QSPR) models can forecast physicochemical properties such as solubility, melting point, and electronic characteristics based solely on molecular structure. worldscientific.comresearchgate.net

Beyond property prediction, AI is crucial for optimizing synthetic routes. ML algorithms can analyze vast reaction databases to predict reaction yields and selectivity, potentially surpassing the intuition of experienced chemists. mdpi.com This predictive power allows for the rapid in-silico screening of catalysts, solvents, and reaction conditions to identify the most promising pathways for synthesizing this compound and its derivatives. mdpi.com Furthermore, generative models based on recurrent neural networks (RNNs) and generative adversarial networks (GANs) can propose novel molecular structures with desired properties, opening new avenues for designing advanced materials based on the this compound scaffold. mdpi.com

Table 2: Applications of AI/ML in Chemical Research

Application Area AI/ML Technique Potential Impact on this compound Research
Property Prediction QSPR, Deep Tensor Networks, Random Forest, XGBoost. mdpi.comworldscientific.combiorxiv.org Accurate prediction of physical, chemical, and biological properties, reducing experimental costs and time. nih.gov
Reaction Optimization Regression Models, Neural Networks. mdpi.com Efficient screening of reaction conditions (catalysts, solvents, temperature) to maximize yield and selectivity.
Retrosynthetic Analysis Transformer Models, RNNs. mdpi.com Automated planning of efficient synthetic pathways from commercially available starting materials.
Novel Molecule Design GANs, RNNs. mdpi.com Generation of new derivatives based on the this compound scaffold with tailored properties for specific applications (e.g., liquid crystals).

Exploration of Supramolecular Chemistry with this compound Scaffolds

The rigid, anisotropic, and electron-poor nature of fluorinated biphenyls makes them exceptional building blocks in supramolecular chemistry. acs.org The this compound scaffold is particularly promising for the design of complex, self-assembling systems. The fluorine substituents are known to facilitate strong halogen bonds due to their electron-withdrawing nature, which can be exploited to construct ordered molecular recognition and catalytic structures. acs.org

A primary area of application is in the field of liquid crystals. researchgate.net The specific geometry and polarity of molecules like this compound are critical for inducing mesophases, and subtle structural changes can significantly alter properties like dielectric and optical anisotropy. researchgate.net Future research will likely focus on incorporating this scaffold into novel calamitic (rod-shaped) or discotic liquid crystals for advanced display technologies. uh.edu Additionally, these fluorinated scaffolds are being used to create porous materials like metal-organic frameworks (MOFs) and supramolecular organic frameworks (SOFs). researchgate.netresearchgate.net The introduction of fluorinated ligands can generate highly hydrophobic and electron-deficient channels, which are valuable for applications in gas separation and storage. researchgate.netresearchgate.net

Multidisciplinary Research Collaborations for Translational Impact

The full potential of this compound can only be realized through collaborations that bridge traditional scientific disciplines. The development of new liquid crystal displays, for instance, is an inherently interdisciplinary endeavor requiring the expertise of:

Chemists to design and synthesize novel liquid crystalline molecules with specific properties.

Physicists to study the material's physical properties, such as phase transitions, refractive indices, and electro-optical responses, and to model defect formation. sdu.dk

Engineers to integrate these new materials into practical device technologies. uh.edu

Biologists to explore applications in biosensing, as liquid crystal behavior can be sensitive to biological interactions at surfaces. sdu.dk

Such collaborations accelerate the transition from fundamental discovery to tangible applications. For example, research into the physical properties of liquid crystal mixtures allows for the formulation of materials that are functional at convenient laboratory or ambient temperatures, a practical requirement for both research and commercial use. Similarly, understanding the analogies between topological defects in liquid crystals and cellular systems is opening new research avenues in biophysics and medicine. sdu.dk

Focus on Sustainable and Green Synthesis Practices

In line with global trends in the chemical industry, future research on this compound will increasingly prioritize sustainability. Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgresearchgate.net

Key strategies for the green synthesis of biphenyl compounds include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or deep eutectic solvents. rsc.orgmdpi.com Catalytic systems such as fullerene-supported palladium nanocatalysts have demonstrated high efficacy for Suzuki-Miyaura couplings in pure water at room temperature. researchgate.net

Development of Recyclable Catalysts: Employing heterogeneous catalysts, such as palladium nanoparticles supported on materials like silica (B1680970) or boron nitride, which can be easily recovered and reused over multiple reaction cycles, reducing costs and metal waste. researchgate.netnih.gov

Energy-Efficient Methodologies: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates, often leading to shorter reaction times, milder conditions, and higher yields compared to conventional heating. mdpi.comsamipubco.com

Table 3: Green Chemistry Approaches for Biphenyl Synthesis

Green Strategy Example/Technique Benefit
Benign Solvents Suzuki-Miyaura coupling in water. researchgate.net Reduces pollution from volatile organic compounds (VOCs).
Recyclable Catalysts Zinc-boron nitride (Zn-BNT) catalyst; Pd nanoparticles on mesoporous supports. researchgate.netnih.gov Minimizes catalyst waste and allows for multiple reuse cycles with minimal loss of activity. nih.gov
Atom Economy Multi-component reactions. mdpi.com Incorporates a higher percentage of starting materials into the final product, reducing waste.
Energy Efficiency Microwave-assisted synthesis. mdpi.comsamipubco.com Significantly reduces reaction times and energy consumption.

Q & A

Q. What are the established synthetic routes for 4-(2,5-difluorophenyl)phenol, and what are their key mechanistic considerations?

The compound is typically synthesized via aromatic substitution or coupling reactions. A common method involves the Kolbe–Schmitt carboxylation of 4-(2,5-difluorophenyl)anisole, followed by demethylation using hydrogen iodide to yield the phenolic hydroxyl group . Another approach employs copper-catalyzed coupling of 2,5-difluoroaniline derivatives with phenol precursors . Key considerations include controlling regioselectivity during fluorophenyl group attachment and minimizing side reactions (e.g., over-fluorination).

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • HPLC with UV detection (using C18 columns and acetonitrile/water mobile phases) to assess purity.
  • NMR spectroscopy (¹H and ¹⁹F NMR) to confirm substitution patterns and detect impurities. For example, ¹⁹F NMR can distinguish between 2,5- and 2,4-difluoro isomers .
  • Melting point analysis (mp ~40–42°C for analogous difluorophenols) to validate crystallinity .

Q. What are the stability considerations for this compound under storage and experimental conditions?

The compound is sensitive to oxidation due to the phenolic hydroxyl group. Store under inert gas (N₂/Ar) at 2–8°C. In solution, avoid prolonged exposure to light or basic conditions, which may degrade the fluorophenyl ring . Stability in polar aprotic solvents (e.g., DMF, DMSO) is higher than in protic solvents like methanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) may arise from trace moisture or oxygen. Methodological solutions:

  • Use rigorously dried solvents and Schlenk-line techniques for air-sensitive reactions .
  • Screen additives (e.g., LiCl for Pd-catalyzed couplings) to enhance reaction yields .
  • Monitor reaction progress via in-situ ¹⁹F NMR to detect intermediate species and optimize conditions .

Q. What strategies are effective for studying the biological interactions of this compound derivatives?

  • Enzyme inhibition assays : Derivatives like 4-(aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]benzamide show affinity for carbonic anhydrase II (CA2), making them tools for probing enzyme dynamics .
  • Fluorescence tagging : Incorporate fluorophores (e.g., dansyl groups) into the phenol moiety to track cellular uptake via fluorescence microscopy .
  • Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding modes with targets like antifungal enzymes (e.g., 1,2,4-triazole derivatives) .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Optimize gas evolution management (e.g., use oil bubblers) during exothermic steps like carboxylation .
  • Employ flow chemistry to improve heat transfer and scalability for reactions requiring precise temperature control .
  • Purify via recrystallization from ethanol/water mixtures (1:3 v/v) to remove polymeric byproducts .

Methodological Notes

  • Contradictions in Data : Reported melting points for difluorophenol derivatives vary slightly (e.g., ±2°C) due to polymorphic forms. Always cross-validate with spectroscopic data .
  • Safety Protocols : Hazard assessments are critical for reactions involving volatile fluorinated intermediates. Refer to ACS guidelines for handling gas-evolving reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.